molecular formula C15H24N4O3S B12224677 4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine

4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12224677
M. Wt: 340.4 g/mol
InChI Key: XAJNVFMAEJMUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a morpholine ring, a piperidine ring, and a methoxyethyl group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thiocarbonyl compound under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized by cyclization of a suitable amine precursor.

    Coupling with Morpholine: The final step involves coupling the morpholine ring with the thiadiazole and piperidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the thiadiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the piperidine ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydride, DMF (dimethylformamide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted morpholine or piperidine derivatives.

Scientific Research Applications

4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiadiazole ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine is unique due to its combination of a morpholine ring, a piperidine ring, and a methoxyethyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H24N4O3S

Molecular Weight

340.4 g/mol

IUPAC Name

[4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C15H24N4O3S/c1-21-9-5-13-16-15(23-17-13)19-8-10-22-12(11-19)14(20)18-6-3-2-4-7-18/h12H,2-11H2,1H3

InChI Key

XAJNVFMAEJMUPK-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NSC(=N1)N2CCOC(C2)C(=O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.